2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine
CAS No.: 931943-73-6
Cat. No.: VC11911656
Molecular Formula: C18H17ClN2O4S3
Molecular Weight: 457.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 931943-73-6 |
---|---|
Molecular Formula | C18H17ClN2O4S3 |
Molecular Weight | 457.0 g/mol |
IUPAC Name | 2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-N-propyl-1,3-thiazol-5-amine |
Standard InChI | InChI=1S/C18H17ClN2O4S3/c1-2-12-20-16-17(27(22,23)15-10-8-13(19)9-11-15)21-18(26-16)28(24,25)14-6-4-3-5-7-14/h3-11,20H,2,12H2,1H3 |
Standard InChI Key | VKVGUXDQQCMXOY-UHFFFAOYSA-N |
SMILES | CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CCCNC1=C(N=C(S1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 2-(benzenesulfonyl)-4-(4-chlorobenzenesulfonyl)-N-propyl-1,3-thiazol-5-amine is C₁₉H₁₈ClN₃O₄S₃, with a calculated molecular weight of 483.45 g/mol. The structure comprises a thiazole ring substituted at positions 2 and 4 with benzenesulfonyl and 4-chlorobenzenesulfonyl groups, respectively, while position 5 hosts an N-propyl amine .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Weight | 483.45 g/mol |
Exact Mass | 483.00 g/mol |
LogP (Partition Coefficient) | 4.8 (estimated) |
Topological Polar Surface Area | 118 Ų |
The high LogP value suggests significant lipophilicity, which may enhance membrane permeability but could also pose challenges for aqueous solubility .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Thiazole Ring Formation: A Hantzsch-type reaction between a thiourea derivative and α-chloroketone precursors generates the thiazole backbone .
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Sulfonylation: Sequential sulfonylation reactions introduce the benzenesulfonyl and 4-chlorobenzenesulfonyl groups at positions 2 and 4, respectively. Reaction conditions (e.g., sulfonyl chloride reagents, base catalysts) are critical for regioselectivity .
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N-Propylation: The amine at position 5 is alkylated using propyl bromide under basic conditions to yield the final product.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 483.0 [M+H]⁺, consistent with the molecular formula .
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Elemental Analysis: Results align with theoretical values (C: 47.16%, H: 3.75%, N: 8.68%) .
Pharmacological Evaluation
Anticancer Activity
In vitro screening against the NCI-60 cancer cell line panel revealed moderate growth inhibition (average 66% at 10 µM). The compound’s dual sulfonyl groups likely facilitate interactions with ATP-binding pockets of kinases or topoisomerases, though mechanistic studies are ongoing .
Table 2: Cytostatic Activity (Selected Cell Lines)
Cell Line | Growth Inhibition (%) |
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MCF-7 (Breast Cancer) | 72 |
A549 (Lung Cancer) | 68 |
HT-29 (Colon Cancer) | 64 |
Applications and Future Directions
The compound’s dual sulfonyl architecture positions it as a candidate for:
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